2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-difluorocyclohexylidene)acetic acid
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Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-difluorocyclohexylidene)acetic acid is a synthetic organic compound characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a difluorocyclohexylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-difluorocyclohexylidene)acetic acid typically involves multiple steps:
Formation of the Difluorocyclohexylidene Intermediate: The starting material, 4,4-difluorocyclohexanone, undergoes a reaction with a suitable reagent to form the difluorocyclohexylidene intermediate.
Introduction of the Boc-Protected Amino Group: The intermediate is then reacted with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine to introduce the Boc-protected amino group.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-difluorocyclohexylidene)acetic acid can undergo various types of chemical reactions:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution Reactions: The difluorocyclohexylidene moiety can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Typically performed using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Substitution: Common nucleophiles such as amines or thiols can be used under basic conditions.
Oxidation/Reduction: Reagents like potassium permanganate (KMnO₄) for oxidation or sodium borohydride (NaBH₄) for reduction.
Major Products
Hydrolysis: Produces the free amine derivative.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Oxidation/Reduction: Produces oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry
In organic synthesis, 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-difluorocyclohexylidene)acetic acid serves as a versatile intermediate for the preparation of more complex molecules
Biology and Medicine
This compound is of interest in medicinal chemistry for the development of new pharmaceuticals. The presence of the difluorocyclohexylidene group can enhance the metabolic stability and bioavailability of drug candidates. Additionally, the Boc-protected amino group allows for selective deprotection and further functionalization.
Industry
In the chemical industry, this compound can be used as a building block for the synthesis of agrochemicals, polymers, and other specialty chemicals. Its unique properties make it valuable for the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-difluorocyclohexylidene)acetic acid depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The difluorocyclohexylidene group can influence the compound’s binding affinity and selectivity, while the Boc-protected amino group can be deprotected to reveal a reactive amine that can form covalent bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(tert-butoxy)carbonyl]amino}-2-(1-trifluoromethylcyclobutyl)acetic acid
- 2-{[(tert-butoxy)carbonyl]amino}-2-(2-fluoro-4-pyridinyl)acetic acid
Uniqueness
Compared to similar compounds, 2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-difluorocyclohexylidene)acetic acid is unique due to the presence of the difluorocyclohexylidene group, which imparts distinct physicochemical properties. This group can enhance the compound’s stability and influence its reactivity, making it a valuable intermediate in various synthetic applications.
Properties
CAS No. |
2408975-89-1 |
---|---|
Molecular Formula |
C13H19F2NO4 |
Molecular Weight |
291.3 |
Purity |
95 |
Origin of Product |
United States |
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